3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride
Description
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride is an acyl chloride derivative characterized by a benzoyl core substituted with methoxy and 3-methylbenzyloxy groups at the 2- and 3-positions, respectively.
Properties
IUPAC Name |
3-methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-5-3-6-12(9-11)10-20-15-13(16(17)18)7-4-8-14(15)19-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWNYIUZOTGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213965 | |
| Record name | 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160251-17-1 | |
| Record name | 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160251-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most established preparation method comprises two main stages:
Step 1: Formation of 3-Methoxybenzoyl Chloride
The starting material, 3-methoxybenzoic acid, is converted into 3-methoxybenzoyl chloride by reaction with thionyl chloride (SOCl₂). This reaction typically proceeds under reflux conditions, where thionyl chloride acts as a chlorinating agent, replacing the carboxylic acid hydroxyl group with a chloride to form the acyl chloride intermediate.Step 2: Nucleophilic Substitution with 3-Methylbenzyl Alcohol
The 3-methoxybenzoyl chloride intermediate is then reacted with 3-methylbenzyl alcohol in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, facilitating the formation of the ester linkage and yielding 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride.
This two-step sequence efficiently introduces the benzyloxy substituent at the 2-position of the benzoyl chloride framework while preserving the methoxy group at the 3-position.
Detailed Reaction Conditions and Considerations
| Step | Reagents & Conditions | Purpose/Notes |
|---|---|---|
| 1 | 3-Methoxybenzoic acid + Thionyl chloride (SOCl₂) | Reflux under inert atmosphere; SOCl₂ converts acid to acyl chloride with evolution of SO₂ and HCl gases. |
| 2 | 3-Methylbenzyl alcohol + Base (e.g., pyridine) | Stirring at ambient or slightly elevated temperature; base scavenges HCl to drive ester formation. |
- Solvent : Often inert solvents like dichloromethane or chloroform are used during the esterification step to dissolve reactants and control reaction rate.
- Temperature Control : Maintaining moderate temperatures (room temperature to 50°C) ensures selectivity and minimizes side reactions such as hydrolysis of the acyl chloride.
- Purification : The product is typically purified by column chromatography or recrystallization to remove unreacted starting materials and by-products.
Mechanistic Insights
The key mechanistic feature is the nucleophilic acyl substitution at the acyl chloride carbonyl carbon:
- The lone pair on the oxygen of 3-methylbenzyl alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
- The intermediate collapses, expelling chloride ion and forming the ester bond.
- The base present neutralizes the released HCl, preventing acid-catalyzed side reactions.
The methoxy substituent at the 3-position exerts an electron-donating effect, slightly stabilizing the acyl chloride and influencing reactivity and selectivity.
Alternative Synthetic Approaches
While the above method is predominant, alternative approaches may include:
- Direct Esterification of 3-Methoxy-2-hydroxybenzoic acid derivatives followed by chlorination, but this is less common due to difficulties in selective chlorination without affecting other functional groups.
- Use of other chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅) for conversion of the acid to the acyl chloride, depending on availability and desired reaction conditions.
Analytical Data and Yield
Typical yields for the two-step synthesis are reported in the range of 70–90%, depending on reaction scale and purification efficiency.
| Parameter | Value/Description |
|---|---|
| Molecular Weight | 290.75 g/mol |
| Purity | >95% (confirmed by HPLC and NMR) |
| Physical State | Often isolated as a crystalline solid or oil |
| Characterization Methods | NMR (¹H and ¹³C), IR spectroscopy, Mass Spectrometry |
Summary Table of Preparation Method
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-Methoxybenzoic acid | Thionyl chloride, reflux | 3-Methoxybenzoyl chloride | Chlorination of acid to acyl chloride |
| 2 | 3-Methoxybenzoyl chloride + 3-methylbenzyl alcohol | Base (pyridine or triethylamine), solvent (DCM), RT | This compound | Nucleophilic substitution forming ester |
Research Findings on Preparation Optimization
- Base Selection : Pyridine and triethylamine are commonly used bases; pyridine also acts as solvent and catalyst, improving reaction rates.
- Solvent Effects : Non-polar solvents favor ester formation by stabilizing intermediates and minimizing hydrolysis.
- Reaction Monitoring : TLC and HPLC are employed to monitor conversion and optimize reaction time.
- Scale-Up Considerations : Continuous flow methods have been suggested to improve safety and efficiency when handling reactive acyl chlorides.
Chemical Reactions Analysis
Substitution Reactions
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters. These reactions are commonly performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride generated during the reaction.
Example Reactions:
-
Amide Formation: Reaction with an amine (R-NH2) yields an amide:
-
Ester Formation: Reaction with an alcohol (R-OH) produces an ester:
Hydrolysis
In the presence of water, this compound can undergo hydrolysis to form 3-methoxy-2-[(3-methylbenzyl)oxy]benzoic acid. This reaction is accelerated by the presence of aqueous acids.
Hydrolysis Reaction:
Oxidation and Reduction
While specific oxidation and reduction reactions for this compound are not commonly detailed, the compound can participate in such reactions under appropriate conditions. These reactions would likely involve the modification of the aromatic ring or the methoxy and methylbenzyl groups.
Reactivity
The compound's reactivity stems from its acyl chloride functional group, which allows it to form covalent bonds with nucleophiles, leading to the creation of amides, esters, or other derivatives, making it a versatile building block in organic synthesis.
Comparison with Similar Compounds
Scientific Research Applications
Medicinal Chemistry
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups enable it to participate in reactions that lead to the formation of biologically active molecules. The compound's reactivity makes it suitable for the development of new therapeutic agents targeting specific biological pathways.
Case Study : Interaction studies have shown that this compound can bind with biological targets, providing insights into its potential therapeutic effects. Research has focused on its interactions with enzymes and receptors, which are crucial for understanding its mechanism of action.
Synthesis of Complex Organic Molecules
This compound is valuable in organic synthesis due to its ability to react with amines and alcohols. By forming amides or esters, it serves as a building block for more complex structures necessary for advanced materials and pharmaceuticals.
Synthesis Overview :
- Step 1 : React with amines to form amides.
- Step 2 : React with alcohols to yield esters.
These reactions can be optimized based on the desired end product.
Comparative Analysis of Related Compounds
Understanding the structural variations among related compounds can provide insights into their reactivity and biological properties. The following table summarizes notable compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride | Similar structure but different substitution | Variations in biological activity may occur |
| Benzoyl chloride | Lacks methoxy and ether functionalities | More reactive due to absence of stabilizing groups |
| 4-Methoxybenzoic acid | Contains a carboxylic acid instead of chloride | Different reactivity profile; used in different applications |
This comparison highlights how variations in substitution patterns can significantly influence chemical reactivity and biological properties, emphasizing the uniqueness of this compound.
Potential Applications in Material Science
In addition to medicinal chemistry, this compound may find applications in material science. Its ability to form stable bonds with various substrates makes it a candidate for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key physicochemical parameters of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride and its analogs:
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance the stability of the carbonyl group, while electron-withdrawing substituents (e.g., fluorine, chlorine) increase electrophilicity, influencing reactivity .
- Boiling Points : Larger substituents (e.g., benzyloxy groups) correlate with higher predicted boiling points (~400°C for the target compound vs. 257°C for 3-methoxy-2-methylbenzoyl chloride) due to increased molecular weight and intermolecular interactions .
Nucleophilic Acyl Substitution
- Target Compound : The steric bulk of the 3-methylbenzyloxy group may reduce reaction rates in nucleophilic substitutions compared to less hindered analogs (e.g., 4-methoxybenzoyl chloride) .
- Fluorinated Analogs : 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride exhibits higher electrophilicity due to the electron-withdrawing fluorine atom, enhancing reactivity toward amines and alcohols .
- Chlorinated Derivatives : 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride likely shows distinct reactivity in coupling reactions, as chlorine substituents can direct electrophilic aromatic substitution .
Derivatization in Metabolomics
Simpler benzoyl chlorides (e.g., unsubstituted benzoyl chloride) are widely used to derivatize amines in metabolomics for LC-MS/MS analysis . The target compound’s substituents may improve selectivity for specific metabolites but could introduce challenges in solubility or reaction efficiency.
Biological Activity
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula and a molecular weight of 290.75 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound features a benzoyl chloride functional group, which is known for undergoing nucleophilic acyl substitution reactions. This property allows it to react with amines to form amides or with alcohols to yield esters, making it a versatile intermediate for synthesizing more complex organic molecules.
Synthesis Steps:
- Starting Materials: The synthesis typically begins with 3-methoxybenzoic acid and 3-methylbenzyl alcohol.
- Formation of Benzoyl Chloride: The acid is converted into its corresponding benzoyl chloride using thionyl chloride.
- Nucleophilic Substitution: The benzoyl chloride then reacts with the alcohol to form this compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Cytotoxicity Studies
In vitro cytotoxicity assays reveal that related compounds can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, certain derivatives have demonstrated low nanomolar inhibitory activities against specific targets, indicating a potential for therapeutic application in cancer treatment .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (nM) | Target Cell Line |
|---|---|---|
| Compound A (similar structure) | 19 | Human PNP |
| Compound B (similar structure) | 9 | T-lymphoblastic cells |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its interactions with various biomolecules:
- Enzyme Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways, affecting cellular proliferation and survival.
- Gene Expression Modulation: It could influence transcription factors that regulate gene expression related to cell cycle and apoptosis.
- Metabolic Pathway Interference: The compound might alter metabolic enzyme activities, impacting overall cellular metabolism.
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Study on Antitumor Activity: A case study evaluated the antitumor effects of organotin complexes derived from similar benzoyl chlorides, revealing promising results in inhibiting tumor growth in animal models .
- Antimicrobial Efficacy Assessment: Another study focused on the antimicrobial properties of methoxy-substituted benzoyl chlorides, establishing a correlation between structural modifications and enhanced antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is required if ventilation is insufficient .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as acyl chlorides can release irritant vapors .
- Storage : Store in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent hydrolysis. Avoid proximity to heat sources due to its flash point (~96°C) .
Q. How is this compound typically synthesized?
- Methodological Answer :
- Core Reaction : Acylation of the phenolic hydroxyl group using benzoyl chloride derivatives. For example, stepwise substitution on a triazine core with methoxy and methylbenzyloxy groups, followed by chlorination with reagents like PCl₅ .
- Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) is critical for isolating the product from byproducts like unreacted starting materials or isomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Maintain −35°C during nucleophilic substitution to minimize side reactions (e.g., over-chlorination). Raise to 40°C for coupling steps to enhance reactivity .
- Catalyst Selection : Use DIPEA (diisopropylethylamine) as a base to neutralize HCl byproducts, which can otherwise deactivate the acyl chloride intermediate .
- Stoichiometry : Use 1.15–1.5 equivalents of nucleophiles (e.g., methyl 3-aminobenzoate) to ensure complete substitution .
Q. What analytical strategies are effective for characterizing and quantifying this compound in complex matrices?
- Methodological Answer :
- Derivatization : Benzoyl chloride derivatives enhance LC-MS sensitivity by increasing hydrophobicity. For example, label metabolites with benzoyl groups to improve retention times and ionization efficiency .
- Chromatography : Use reverse-phase columns (C18) with gradients of acetonitrile/water (0.1% formic acid) for separation. Retention times correlate with substituent hydrophobicity (e.g., methoxy groups delay elution) .
- Quantification : Employ stable-isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .
Q. How should researchers assess the carcinogenic potential of this compound?
- Methodological Answer :
- In Vivo Models : Use rodent studies (e.g., subcutaneous injection or gavage) to monitor tumorigenicity. Note that benzoyl chloride analogs show limited carcinogenicity in mice but may induce forestomach tumors in rats .
- Mechanistic Studies : Evaluate DNA adduct formation via LC-MS/MS or ³²P-postlabeling to assess genotoxicity .
- Regulatory Alignment : Cross-reference IARC classifications (Group 2A for α-chlorinated toluenes/benzoyl chloride mixtures) but verify compound-specific data due to conflicting evidence .
Q. How can stability issues (e.g., hydrolysis) be addressed during storage or reaction workflows?
- Methodological Answer :
- Hydrolysis Prevention : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture. Avoid aqueous workup unless necessary .
- Thermal Stability : Monitor decomposition via TGA/DSC. The compound’s boiling point (~257°C) suggests stability below 100°C, but prolonged heating should be avoided .
Q. How to resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Analysis : Compare NOAEL (no-observed-adverse-effect-level) across studies. For instance, inhalation studies may show no carcinogenicity, while oral administration in rodents induces localized tumors .
- Metabolic Profiling : Use liver microsome assays to identify detoxification pathways (e.g., glutathione conjugation) that may explain species-specific differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
